molecular formula C8H10N2O3S B15259011 2-[Methyl(methylimino)oxo-lambda6-sulfanyl]pyridine-3-carboxylic acid

2-[Methyl(methylimino)oxo-lambda6-sulfanyl]pyridine-3-carboxylic acid

Cat. No.: B15259011
M. Wt: 214.24 g/mol
InChI Key: FJXLHQMEKNCEJX-UHFFFAOYSA-N
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Description

2-[Methyl(methylimino)oxo-lambda6-sulfanyl]pyridine-3-carboxylic acid is a heterocyclic compound featuring a pyridine ring substituted at the 2-position with a methyl(methylimino)oxo-λ⁶-sulfanyl group and at the 3-position with a carboxylic acid moiety.

Properties

Molecular Formula

C8H10N2O3S

Molecular Weight

214.24 g/mol

IUPAC Name

2-(N,S-dimethylsulfonimidoyl)pyridine-3-carboxylic acid

InChI

InChI=1S/C8H10N2O3S/c1-9-14(2,13)7-6(8(11)12)4-3-5-10-7/h3-5H,1-2H3,(H,11,12)

InChI Key

FJXLHQMEKNCEJX-UHFFFAOYSA-N

Canonical SMILES

CN=S(=O)(C)C1=C(C=CC=N1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Methyl(methylimino)oxo-lambda6-sulfanyl]pyridine-3-carboxylic acid typically involves the reaction of pyridine-3-carboxylic acid with methylamine and sulfur-containing reagents under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and degradation of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow chemistry techniques .

Chemical Reactions Analysis

Types of Reactions

2-[Methyl(methylimino)oxo-lambda6-sulfanyl]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[Methyl(methylimino)oxo-lambda6-sulfanyl]pyridine-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[Methyl(methylimino)oxo-lambda6-sulfanyl]pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with other sulfur-containing heterocyclic carboxylic acids. Below is a detailed comparison based on available evidence:

Table 1: Structural and Functional Group Comparison

Compound Name Core Structure Functional Groups Molecular Weight (g/mol) Key Properties
2-[Methyl(methylimino)oxo-lambda6-sulfanyl]pyridine-3-carboxylic acid Pyridine ring -COOH (3-position)
-S(O)N(CH₃)₂ (2-position)
~227.3 (estimated) High polarity due to –COOH and sulfoximine groups; potential for hydrogen bonding
2-[Imino(methyl)oxo-lambda6-sulfanyl]-2-methylpropanoic acid hydrochloride Propanoic acid -COOH
-S(O)N(CH₃)₂ (branched chain)
237.7 (exact) Hydrochloride salt enhances solubility; sulfoximine group may confer metabolic stability
1-Methyl-5-oxopyrrolidine-3-carboxylic acid Pyrrolidone ring -COOH (3-position)
-Lactam (5-oxo)
157.1 (exact) Rigid lactam ring reduces conformational flexibility; lower logP than pyridine analogs
2-Cyclopropyl-4-methylfuran-3-carboxylic acid Furan ring -COOH (3-position)
-Cyclopropyl, methyl substituents
182.2 (exact) Hydrophobic substituents increase lipophilicity; furan oxygen enhances electron-withdrawing effects

Key Findings from Structural Comparisons

Polarity and Solubility: The pyridine-based compound (target molecule) is expected to exhibit higher aqueous solubility than furan or pyrrolidone analogs due to its ionizable –COOH group and polar sulfoximine substituent. However, its solubility may be lower than the hydrochloride salt derivative of the propanoic acid analog . The lactam group in 1-methyl-5-oxopyrrolidine-3-carboxylic acid reduces solubility compared to pyridine derivatives, as noted in its SDS .

Furan-based analogs lack sulfur-mediated electronic effects, relying instead on oxygen’s electronegativity for reactivity .

Stability and Reactivity :

  • Sulfur-containing compounds like the target molecule may undergo oxidation or metabolic conjugation, whereas pyrrolidone and furan derivatives are generally more stable under physiological conditions .

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